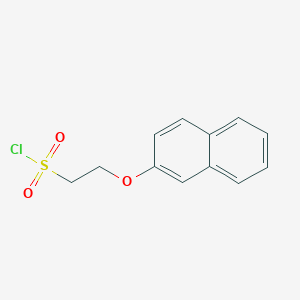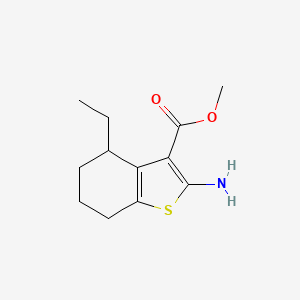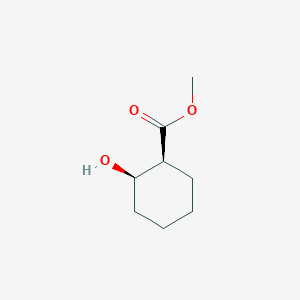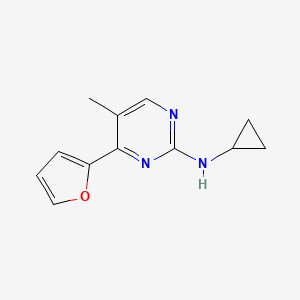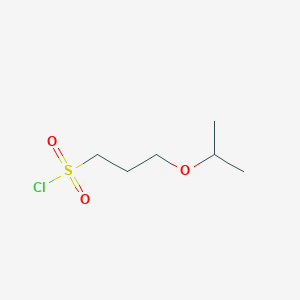
3-(propan-2-yloxy)propane-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(propan-2-yloxy)propane-1-sulfonyl chloride is a chemical compound with the molecular formula C6H13ClO3S and a molecular weight of 200.68 g/mol . This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(propan-2-yloxy)propane-1-sulfonyl chloride typically involves the reaction of 3-(propan-2-yloxy)propan-1-ol with thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds as follows:
C6H13O3S+SOCl2→C6H13ClO3S+SO2+HCl
The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations .
化学反应分析
Types of Reactions: 3-(propan-2-yloxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.
Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Hydrolysis Conditions: Aqueous solutions, often with a base to neutralize the hydrochloric acid formed.
Major Products Formed:
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonic Acids: Formed by hydrolysis.
科学研究应用
3-(propan-2-yloxy)propane-1-sulfonyl chloride is extensively used in scientific research due to its reactivity and versatility. Some of its applications include:
Chemistry: Used as a reagent for the synthesis of sulfonamides and sulfonate esters, which are important intermediates in organic synthesis.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups for further functionalization.
Medicine: Utilized in the development of pharmaceutical compounds, particularly those containing sulfonamide or sulfonate ester functionalities.
Industry: Applied in the production of specialty chemicals and materials, including surfactants and polymers.
作用机制
The mechanism of action of 3-(propan-2-yloxy)propane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can react with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate ester derivatives. These reactions typically proceed through a nucleophilic substitution mechanism, where the nucleophile displaces the chloride ion from the sulfonyl chloride group .
相似化合物的比较
Methanesulfonyl chloride: A simpler sulfonyl chloride compound with a similar reactivity profile.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride with different reactivity due to the presence of the benzene ring.
Tosyl chloride (p-toluenesulfonyl chloride): A commonly used sulfonyl chloride in organic synthesis with a similar reactivity but different steric and electronic properties.
Uniqueness: 3-(propan-2-yloxy)propane-1-sulfonyl chloride is unique due to the presence of the propan-2-yloxy group, which can influence the compound’s reactivity and solubility. This structural feature can provide advantages in specific synthetic applications where other sulfonyl chlorides may not be as effective .
属性
IUPAC Name |
3-propan-2-yloxypropane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO3S/c1-6(2)10-4-3-5-11(7,8)9/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFFFULMJBEHFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
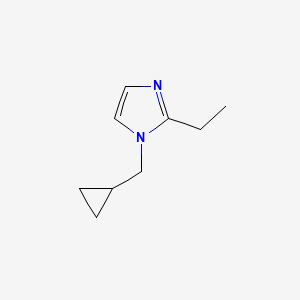
![3-[(1H-1,2,4-triazol-1-yl)methyl]pyridine](/img/structure/B6615944.png)
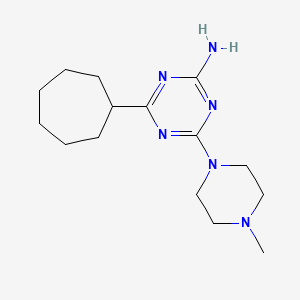
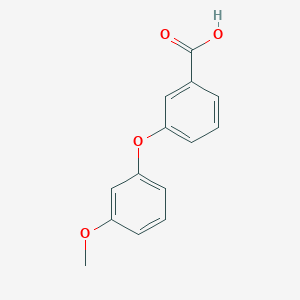
amino}acetic acid](/img/structure/B6615977.png)
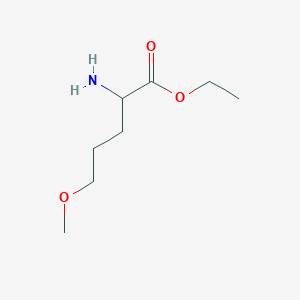
amino}-2-(4-chlorophenyl)acetic acid](/img/structure/B6615990.png)
amino}-2-(pyridin-3-yl)aceticacid](/img/structure/B6615997.png)
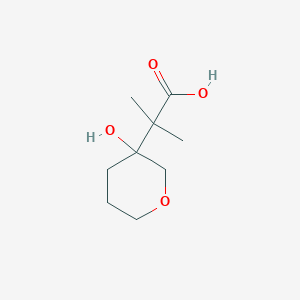
![2-Thiophenecarboxamide, N-[1-(aminomethyl)cyclopentyl]tetrahydro-](/img/structure/B6616008.png)
